REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([C@@H:5]1[CH2:9][C@@H:8]([OH:10])[CH2:7][C@@H:6]1[C:11]([O:13]CC)=[O:12])[CH3:4].CCOCC>C([C@@H]1C[C@@H](O)C[C@@H]1C(O)=O)C>[CH2:3]([CH:5]1[CH2:9][CH:8]([OH:10])[CH2:7][CH:6]1[C:11]([OH:13])=[O:12])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
32.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(1S,2R,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C(C)[C@H]1[C@H](C[C@@H](C1)O)C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
(1S,2R,4R)-2-ethyl-4-hydroxycyclopentanecarboxylic acid
|
Quantity
|
2.56 g
|
Type
|
solvent
|
Smiles
|
C(C)[C@H]1[C@H](C[C@@H](C1)O)C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to about 0° C
|
Type
|
ADDITION
|
Details
|
Aqueous HCl (5N) was slowly added
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with EtOAc (4×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a scalemic mixture
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |